molecular formula C13H17F3N2O4S B5757902 N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B5757902
M. Wt: 354.35 g/mol
InChI Key: IBMRNMVGBKEMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-trifluoromethoxyphenyl)sulfonamide or MTEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by researchers at Merck and has since been extensively studied for its potential therapeutic applications.

Mechanism of Action

MTEP selectively binds to and blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking mGluR5, MTEP can modulate the activity of several neurotransmitter systems, including glutamate, dopamine, and GABA, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving cognitive function, and reducing the neurotoxic effects of certain drugs and chemicals. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of MTEP is its selectivity for mGluR5, which allows for more precise targeting of this receptor subtype in experimental studies. However, its potency and efficacy can vary depending on the experimental conditions and the specific model being used. In addition, MTEP can have off-target effects on other receptors and ion channels, which can complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on MTEP and its therapeutic applications. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and its potential therapeutic applications in different disease models.

Synthesis Methods

The synthesis of MTEP involves several steps, starting with the reaction of 4-trifluoromethoxyaniline with ethyl chloroformate to yield the corresponding carbamate. This is then reacted with morpholine to form the morpholine carbamate, which is subsequently treated with sulfuryl chloride to give the final product, MTEP.

Scientific Research Applications

MTEP has been used in numerous scientific studies to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of a range of disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O4S/c14-13(15,16)22-11-1-3-12(4-2-11)23(19,20)17-5-6-18-7-9-21-10-8-18/h1-4,17H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBMRNMVGBKEMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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